(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound “(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione” is a complex organic molecule that features a diazinane ring, a fluorophenyl group, and an ethoxy-prop-2-enoxyphenyl moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the diazinane ring, the introduction of the fluorophenyl group, and the attachment of the ethoxy-prop-2-enoxyphenyl moiety. Common synthetic routes may involve:
Formation of the Diazinane Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Attachment of the Ethoxy-Prop-2-Enoxyphenyl Moiety:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy-prop-2-enoxyphenyl moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the diazinane ring or the fluorophenyl group, potentially leading to the formation of amines or reduced aromatic systems.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound could be investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers, coatings, or electronic devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the fluorophenyl group may enhance its lipophilicity and metabolic stability, while the ethoxy-prop-2-enoxyphenyl moiety may influence its binding affinity to biological targets.
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5/c1-3-11-30-18-10-9-14(13-19(18)29-4-2)12-15-20(26)24-22(28)25(21(15)27)17-8-6-5-7-16(17)23/h3,5-10,12-13H,1,4,11H2,2H3,(H,24,26,28)/b15-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETQEOFMOAPAFW-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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